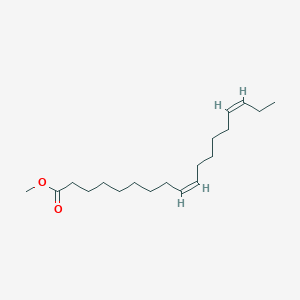
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone, also known as MPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPE is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. This compound has also been shown to inhibit the proliferation of cancer cells, such as breast cancer cells. In vivo studies have demonstrated that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone in lab experiments is its versatility. This compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for different applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous systems.
Future Directions
There are several future directions for the research of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone. One area of interest is the development of this compound-based materials for electronic and optoelectronic applications. Another area of interest is the investigation of this compound as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of novel compounds with improved properties.
Synthesis Methods
The synthesis of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone involves the reaction of 4-methoxybenzaldehyde and morpholine with ethyl chloroacetate. The reaction is carried out in the presence of a base and a catalyst, such as triethylamine and p-toluenesulfonic acid, respectively. The product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In materials science, this compound has been used as a building block for the synthesis of novel organic materials. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-12-4-2-11(3-5-12)10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVYNDOSYDGTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
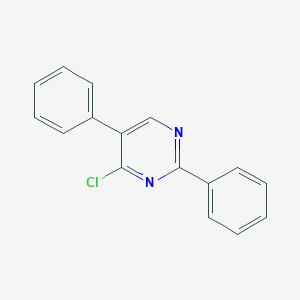
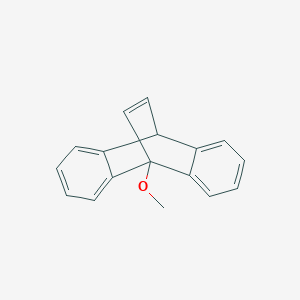
![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)
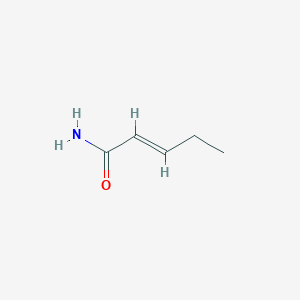
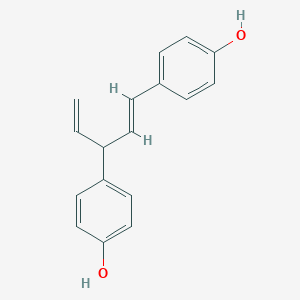

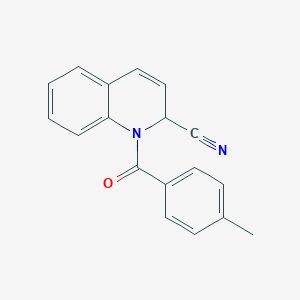

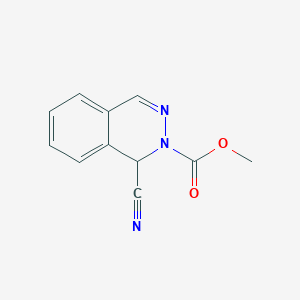
![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)

